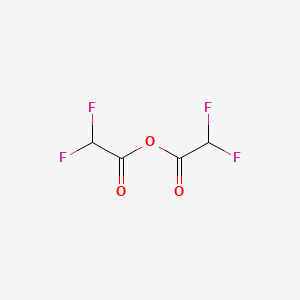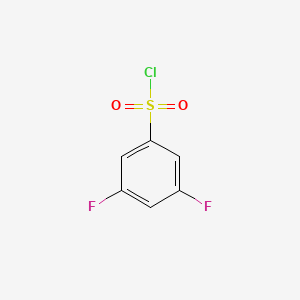
2-Fluoro-5-hydroxybenzoic acid
Übersicht
Beschreibung
2-Fluoro-5-hydroxybenzoic acid is a compound that can be inferred to have potential applications in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Although the provided papers do not directly discuss 2-fluoro-5-hydroxybenzoic acid, they do provide insights into the reactivity and utility of structurally related compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis of heterocyclic scaffolds, which suggests that 2-fluoro-5-hydroxybenzoic acid could also serve as a precursor for similar synthetic applications .
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives often involves multistep reactions, including protection/deprotection of functional groups, halogenation, nitration, esterification, and reduction . For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from a chlorofluorobenzoic acid precursor through a series of reactions with an overall yield of 70% . Similarly, 2-fluoro-6-iodobenzoic acid is synthesized from 2-amino-6-fluorobenzoic acid, indicating that amino groups can be functionalized to introduce other substituents such as iodine . These methods could potentially be adapted for the synthesis of 2-fluoro-5-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For instance, the presence of fluorine can increase the acidity of the benzoic acid and affect the hydrogen bonding capabilities . The polymorphism observed in the co-crystal of 5-fluorouracil and 4-hydroxybenzoic acid demonstrates the importance of molecular interactions in defining the solid-state structure . These insights are relevant for understanding the molecular structure of 2-fluoro-5-hydroxybenzoic acid and its potential for forming co-crystals or polymorphs.
Chemical Reactions Analysis
Fluorinated benzoic acids participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives . The halogen atoms, such as fluorine, can also be involved in substitution reactions, as seen in the synthesis of lanthanide complexes with 2-fluorobenzoic acid . These reactions are indicative of the types of chemical transformations that 2-fluoro-5-hydroxybenzoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structure. The introduction of fluorine atoms can affect the boiling point, melting point, solubility, and acidity of the compound . For example, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid shows that these complexes are thermally stable up to 450 K . The polymorphism of co-crystals involving 4-hydroxybenzoic acid indicates that solvent polarity can influence the grinding outcomes and stability of different forms . These properties are essential for the practical application and handling of 2-fluoro-5-hydroxybenzoic acid in various contexts.
Wissenschaftliche Forschungsanwendungen
Plant Disease Resistance
- Salicylic Acid Derivatives in Plant Defense : Salicylic acid (SA) derivatives, including fluorinated and chlorinated salicylates, have been shown to induce systemic acquired resistance (SAR) in plants against pathogens. Studies indicate that substitutions in salicylic acid derivatives with electron-withdrawing groups, such as fluorine, enhance their effectiveness in inducing plant defense proteins and resistance against tobacco mosaic virus (TMV) (Silverman et al., 2005).
Analytical Chemistry
- Fluorometric Assay for Hydroxyl Radical Prevention : A novel method utilizing fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity of compounds, including fluorobenzoic acid derivatives. This method is significant for analyzing the metal-chelating capability of various phenolic antioxidants (Ou et al., 2002).
Environmental Microbiology
- Metabolism of Fluorobenzoates : Research on the anaerobic metabolism of fluorobenzoates, including 2-Fluoro-5-hydroxybenzoic acid, reveals insights into the initial steps of aromatic acid metabolism. These studies are crucial for understanding the biodegradation of aromatic pollutants (Mouttaki et al., 2008).
Materials Science
- Metal-Organic Frameworks (MOFs) : Fluorinated benzoic acids, including 2-fluorobenzoic acid, are used to synthesize rare-earth metal-organic frameworks. These frameworks have potential applications in gas storage, catalysis, and as sensors (Vizuet et al., 2021).
Pharmaceutical Chemistry
- Insecticidal Activity of Derivatives : Certain derivatives of 4-fluoro-3-phenoxybenzoic acid exhibit low insecticidal activity against crop pests, highlighting the potential application of fluorobenzoic acid derivatives in agriculture (Mohan et al., 2004).
Biochemistry
- Enzyme Substrate Specificity : Studies on 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni reveal that fluorobenzoic acid derivatives, including 2-fluoro-5-hydroxybenzoic acid, act as substrates for this enzyme. Such research is critical for understanding enzyme mechanisms and designing enzyme inhibitors (Michalover et al., 1973).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFABVUVHWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379054 | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxybenzoic acid | |
CAS RN |
51446-30-1 | |
| Record name | 2-Fluoro-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51446-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)








